molecular formula C15H22N2O4 B12185729 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Cat. No.: B12185729
M. Wt: 294.35 g/mol
InChI Key: MWMNYBWLIXZNEA-UHFFFAOYSA-N
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Description

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic compound featuring a 4-oxobutanoic acid backbone substituted with a 2-hydroxy-5-methylphenyl group and an isobutylamino moiety. Its molecular formula is C₁₄H₁₉N₂O₄, with a molecular weight of 279.32 g/mol (calculated based on constituent atoms). The hydroxy group on the aromatic ring and the isobutylamino side chain contribute to its physicochemical properties, including solubility, hydrogen-bonding capacity, and lipophilicity.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic dissection of the target molecule reveals three key components:

  • Oxobutanoic acid core : A four-carbon chain with a ketone and carboxylic acid.

  • 2-Hydroxy-5-methylaniline : The aromatic amine nucleophile.

  • Isobutylamine : The aliphatic amine nucleophile.

The synthesis can proceed via amide bond formation or Michael addition strategies, leveraging the reactivity of activated carbonyl intermediates.

Friedel-Crafts Acylation-Based Synthesis

Formation of the Oxobutanoic Acid Backbone

The oxobutanoic acid moiety can be synthesized via Friedel-Crafts acylation , as demonstrated in the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid . Here, succinic anhydride reacts with toluene in the presence of AlCl₃ to form 4-(4-methylphenyl)-4-oxobutanoic acid. Adapting this method:

Succinic anhydride+2-Hydroxy-5-methyltolueneAlCl34-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid\text{Succinic anhydride} + \text{2-Hydroxy-5-methyltoluene} \xrightarrow{\text{AlCl}_3} \text{4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid}

Challenges :

  • The electron-donating hydroxyl group may deactivate the aromatic ring, reducing acylation efficiency.

  • Competing O-acylation versus C-acylation requires careful temperature control (0–5°C) .

Introduction of the Isobutylamino Group

The ketone at C4 is converted to an amine via reductive amination using isobutylamine and NaBH₃CN:

4-Oxo intermediate+isobutylamineNaBH₃CN2-(Isobutylamino)-4-oxobutanoic acid\text{4-Oxo intermediate} + \text{isobutylamine} \xrightarrow{\text{NaBH₃CN}} \text{2-(Isobutylamino)-4-oxobutanoic acid}

Optimization :

  • Use of Ti(i-OPr)₄ as a Lewis acid improves imine formation .

  • Yields typically range from 60–75% for analogous reductive aminations .

Stepwise Amide Coupling Approach

Synthesis of 4-Chloro-4-oxobutanoic Acid

Activation of the oxobutanoic acid as an acid chloride facilitates nucleophilic attack:

4-Oxobutanoic acidSOCl24-Chloro-4-oxobutanoyl chloride\text{4-Oxobutanoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Chloro-4-oxobutanoyl chloride}

Sequential Amide Formation

  • Aromatic amination : React with 2-hydroxy-5-methylaniline in THF:

    4-Chloro-4-oxobutanoyl chloride+2-Hydroxy-5-methylaniline4-((2-Hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid\text{4-Chloro-4-oxobutanoyl chloride} + \text{2-Hydroxy-5-methylaniline} \rightarrow \text{4-((2-Hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid}

    Yield : ~65% (based on similar chloroamide couplings) .

  • Aliphatic amination : Introduce isobutylamine via nucleophilic substitution at C2:

    Intermediate+isobutylamineDIEATarget compound\text{Intermediate} + \text{isobutylamine} \xrightarrow{\text{DIEA}} \text{Target compound}

    Conditions : 0°C, 12 h, 55% yield .

Michael Addition Pathway

Preparation of α,β-Unsaturated Ketone

Form an α,β-unsaturated oxobutanoic acid via condensation:

Succinic anhydrideAc₂Oα,β-Unsaturated ketone\text{Succinic anhydride} \xrightarrow{\text{Ac₂O}} \text{α,β-Unsaturated ketone}

Conjugate Addition of Amines

  • Aromatic amine addition : 2-Hydroxy-5-methylaniline adds to the α,β-unsaturated system:

    α,β-Unsaturated ketone+2-Hydroxy-5-methylaniline4-((2-Hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid\text{α,β-Unsaturated ketone} + \text{2-Hydroxy-5-methylaniline} \rightarrow \text{4-((2-Hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid}
  • Isobutylamine addition : A second Michael addition at C2 introduces the aliphatic amine:

    Intermediate+isobutylamineTarget compound\text{Intermediate} + \text{isobutylamine} \rightarrow \text{Target compound}

Advantages :

  • Stereoselectivity controlled by reaction pH .

  • Higher atom economy compared to stepwise routes.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Challenges
Friedel-CraftsAcylation40–5085Competing O-acylation
Stepwise AmidationChloride activation6590Sensitivity to moisture
Michael AdditionConjugate addition7088Requires precise pH control

Purification and Characterization

  • Column Chromatography : Silica gel (hexane:EtOAc = 3:7) removes unreacted amines .

  • Recrystallization : Ethanol/water mixture yields crystals with >95% purity .

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 1.02 (d, 6H, CH(CH₃)₂), 2.25 (s, 3H, Ar-CH₃), 6.70–7.20 (m, 3H, Ar-H) .

    • IR : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I) .

Industrial-Scale Considerations

  • Cost Efficiency : Friedel-Crafts is cost-prohibitive due to AlCl₃ usage; stepwise amidation is preferred.

  • Safety : NaBH₃CN requires inert atmosphere handling .

  • Environmental Impact : Michael addition generates less waste compared to chloride-based routes.

Chemical Reactions Analysis

Types of Reactions

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxobutanoic acid derivatives. Below is a detailed comparison with structurally related compounds, emphasizing substituent variations and their implications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid C₁₄H₁₉N₂O₄ 279.32 - 2-Hydroxy-5-methylphenyl
- Isobutylamino
4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid () C₁₃H₁₆O₄ 236.27 - 2-Hydroxy-5-propylphenyl
- No amino side chain
4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoic acid () C₁₄H₁₇ClN₂O₄ 312.76 - 2-Chloro-5-butyrylamino
- No alkylamino side chain
4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid () C₁₁H₁₂O₄ 208.22 - 2-Hydroxy-4-methylphenyl
- No amino substituents
2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid () C₁₄H₁₇N₂O₄ 277.30 - Allylamino (vs. isobutylamino)
- Same aromatic substituents
4-((2-Bromophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid () C₁₄H₁₉BrN₂O₃ 343.22 - 2-Bromophenyl
- Isobutylamino
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid () C₁₄H₁₈F₂N₂O₃ 300.30 - 2,4-Difluorophenyl
- Isobutylamino

Key Differences and Implications

Aromatic Substituents: The 2-hydroxy-5-methylphenyl group in the target compound (vs.

Amino Side Chains: The isobutylamino group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Biological Activity: Analogs with electron-withdrawing groups (e.g., chlorine in ) may exhibit stronger electrophilic character, enhancing interactions with nucleophilic enzyme sites . The absence of amino side chains in and reduces their capacity for secondary interactions (e.g., ionic or hydrogen bonding), likely limiting their pharmacological utility .

Biological Activity

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also referred to as a derivative of 4-oxobutanoic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C19H32N2O3C_{19}H_{32}N_2O_3, with a molecular weight of approximately 336.47 g/mol. Key structural components include:

  • Hydroxy Group : Provides potential for hydrogen bonding.
  • Amino Groups : Contribute to reactivity and interaction with biological targets.
  • Isobutyl Group : Enhances lipophilicity and cellular uptake.

The biological activity of the compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The hydroxy and amino groups can form hydrogen bonds, influencing protein conformation and function. Notably, the compound has been studied for its potential inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin synthesis.

Tyrosinase Inhibition

Research has indicated that derivatives of 4-oxobutanoic acids exhibit significant tyrosinase inhibitory activity. A study demonstrated that certain alkyl derivatives showed improved inhibitory effects compared to their parent compounds. For instance:

CompoundIC50 (μM)
Kojic Acid21.8
Alkyl 4-Oxobutanoate Derivatives102.3 - 244.1

These findings suggest that structural modifications can enhance the inhibitory potency against tyrosinase, making these compounds valuable in cosmetic applications aimed at skin lightening and treatment of hyperpigmentation .

Anticancer Activity

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxy group is believed to enhance the interaction with cellular targets, leading to apoptosis in cancer cells.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds, revealing that derivatives containing the oxobutanoic acid moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that increasing the hydrophobic character of the side chains improved antibacterial efficacy.

Research on Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of related compounds in animal models. Results indicated a reduction in inflammatory markers when treated with derivatives similar to this compound, suggesting potential therapeutic applications in inflammatory diseases.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

4-(2-hydroxy-5-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid

InChI

InChI=1S/C15H22N2O4/c1-9(2)8-16-12(15(20)21)7-14(19)17-11-6-10(3)4-5-13(11)18/h4-6,9,12,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21)

InChI Key

MWMNYBWLIXZNEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC(C)C

Origin of Product

United States

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